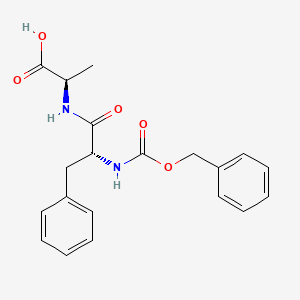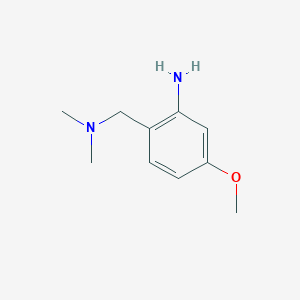
NA,Na-dibenzyl-D-tryptophan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NA,Na-dibenzyl-D-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of two benzyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NA,Na-dibenzyl-D-tryptophan typically involves the protection of the amino group of D-tryptophan followed by benzylation. One common method is the Fischer–Speier esterification, where D-tryptophan is treated with benzyl alcohol and p-toluenesulfonic acid in a refluxing water-azeotroping solvent . This method ensures the enantiomeric purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of green solvents and environmentally friendly conditions is often prioritized to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: NA,Na-dibenzyl-D-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The benzyl groups can be reduced to yield the corresponding amine.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like oxaziridine can be used for selective oxidation of the indole side chain.
Reduction: Catalytic hydrogenation can be employed for the reduction of benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-based alkaloid derivatives .
Wissenschaftliche Forschungsanwendungen
NA,Na-dibenzyl-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions due to its unique structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of NA,Na-dibenzyl-D-tryptophan involves its interaction with specific molecular targets. The indole ring enables unique biochemical interactions, such as cation–π interactions with positively charged entities . These interactions can influence the structure and function of biomolecules, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
- N-Acetyl-D-tryptophan
- N-Acetyl-L-tryptophan Ethyl Ester
- 5-Benzyloxy-DL-tryptophan
- N-(tert-Butoxycarbonyl)-D-tryptophan
- N-Carbobenzoxy-L-tryptophan
Comparison: NA,Na-dibenzyl-D-tryptophan is unique due to the presence of two benzyl groups, which enhance its hydrophobicity and potential for cation–π interactions. This distinguishes it from other tryptophan derivatives that may have different functional groups or protective groups .
Eigenschaften
Molekularformel |
C25H24N2O2 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(2R)-2-(dibenzylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O2/c28-25(29)24(15-21-16-26-23-14-8-7-13-22(21)23)27(17-19-9-3-1-4-10-19)18-20-11-5-2-6-12-20/h1-14,16,24,26H,15,17-18H2,(H,28,29)/t24-/m1/s1 |
InChI-Schlüssel |
KWVIYTNTSHGWBK-XMMPIXPASA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CC3=CNC4=CC=CC=C43)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


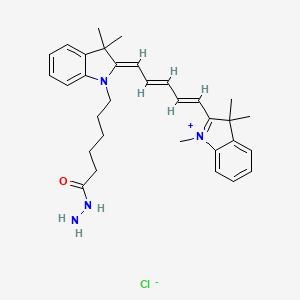
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
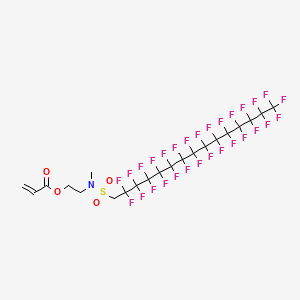

![2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B12847489.png)
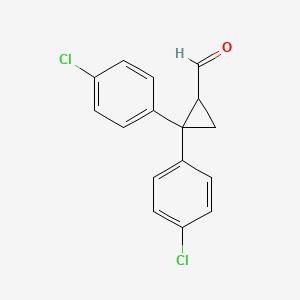
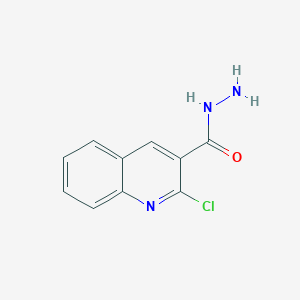
![tert-Butyl 6-benzyloctahydro-4,8-methanopyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B12847503.png)

![3,8-Dibromobenzo[c]cinnoline](/img/structure/B12847510.png)

